molecular formula C12H12N4O4 B14814623 5-[2-(2-ethoxyphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-(2-ethoxyphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14814623
M. Wt: 276.25 g/mol
InChI Key: MEVJXCRCQFQTBR-UHFFFAOYSA-N
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Description

5-[(2-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with a complex structure that includes a pyrimidinetrione core and a hydrazono group attached to an ethoxyphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of 2-ethoxyphenylhydrazine with barbituric acid under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

5-[(2-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5-[(2-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(2-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-methoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-[(2-chlorophenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-[(2-bromophenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

5-[(2-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring .

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

5-[(2-ethoxyphenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H12N4O4/c1-2-20-8-6-4-3-5-7(8)15-16-9-10(17)13-12(19)14-11(9)18/h3-6H,2H2,1H3,(H3,13,14,17,18,19)

InChI Key

MEVJXCRCQFQTBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=NC2=C(NC(=O)NC2=O)O

Origin of Product

United States

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